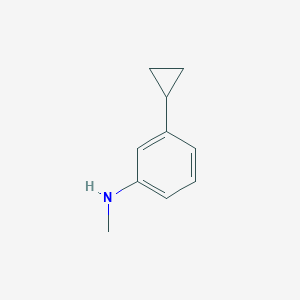
3-Cyclopropyl-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-N-methylaniline is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a cyclopropyl group is attached to the benzene ring.
作用机制
Target of Action
The primary target of 3-Cyclopropyl-N-methylaniline is cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules.
Mode of Action
The compound interacts with its target, cytochrome P450, through a process called N-dealkylation . This reaction involves two steps :
- The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .
- The second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .
Biochemical Pathways
The biochemical pathway affected by this compound is the cytochrome P450 metabolic pathway . The compound’s interaction with cytochrome P450 leads to changes in the metabolism of organic substances, impacting various downstream effects.
Result of Action
The result of the compound’s action is the formation of cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . These products are formed after the decomposition of the carbinolaniline complex .
Action Environment
The environment significantly influences the action of this compound. The environmental effect switches the regioselectivity of the reaction from a competition between N-decyclopropylation and N-demethylation to a clear preference for N-demethylation . This preference is consistent with former experimental studies .
生化分析
Biochemical Properties
3-Cyclopropyl-N-methylaniline interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be involved in reactions catalyzed by the enzyme cytochrome P450 . The nature of these interactions is complex and involves multiple steps, including a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it undergoes N-dealkylation catalyzed by cytochrome P450, a process that involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a subsequent decomposition of the carbinolaniline .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and undergoes processes like N-dealkylation
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyclopropyl-N-methylaniline involves a multistep process starting with a Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . The specific reaction conditions for each step may vary, but typically involve the use of catalysts and reagents such as aluminum chloride for the Friedel-Crafts acylation, and reducing agents for the conversion to an alkane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and automated systems to streamline the process.
化学反应分析
Types of Reactions
3-Cyclopropyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as N-methylaniline and cyclopropylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Cyclopropyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral cyclopropyl derivatives.
Biology: The compound is studied for its interactions with enzymes such as cytochrome P450, which catalyzes its N-dealkylation.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
相似化合物的比较
Similar Compounds
N-Methylaniline: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring.
Aniline: The parent compound without any substituents on the nitrogen.
Uniqueness
3-Cyclopropyl-N-methylaniline is unique due to the presence of both the cyclopropyl group and the methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
属性
IUPAC Name |
3-cyclopropyl-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPIODAOUBVVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
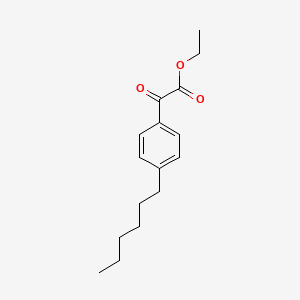
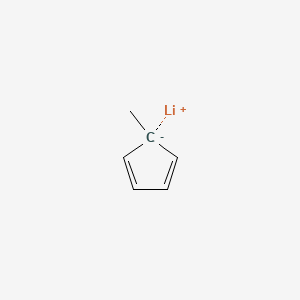
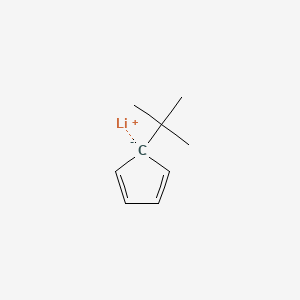
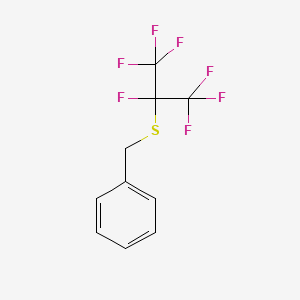


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclobutane-1-carboxylic acid](/img/structure/B6307281.png)
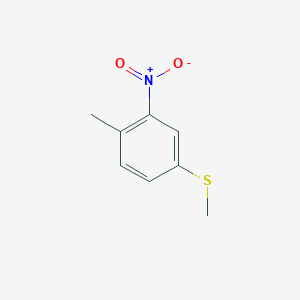
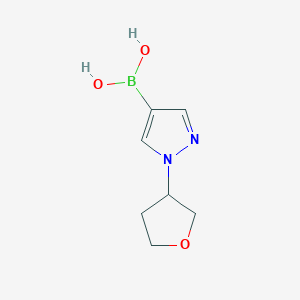

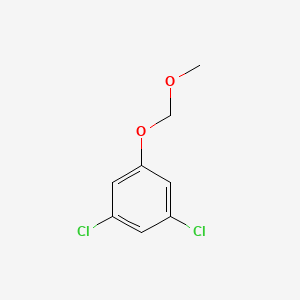
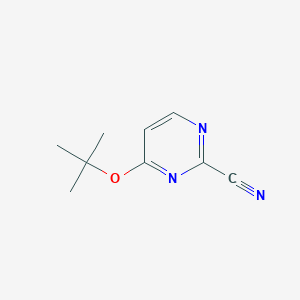
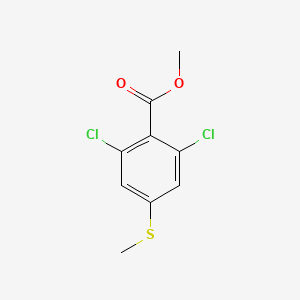
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
